

PND-1186: A Potent Inhibitor of Cancer Cell Migration and Invasion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PND-1186

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of **PND-1186**, a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), and its significant effects on cancer cell migration and invasion. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel anti-cancer therapeutics. We will explore the mechanism of action of **PND-1186**, present quantitative data on its efficacy, detail the experimental protocols used to evaluate its effects, and visualize the key signaling pathways and experimental workflows.

Core Mechanism of Action

PND-1186 is a substituted pyridine, reversible inhibitor of FAK activity.[1] FAK is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, controlling critical cellular processes such as cell adhesion, proliferation, survival, migration, and invasion. [1][2][3] In numerous cancer types, FAK is overexpressed and its increased activity is associated with tumor progression and metastasis.[1][2][3]

PND-1186 exerts its anti-migratory and anti-invasive effects by directly inhibiting the autophosphorylation of FAK at tyrosine 397 (Tyr397).[2][4] This autophosphorylation event is a critical step in the activation of FAK and the subsequent recruitment and activation of other signaling proteins, such as Src and p130Cas.[2] By blocking this initial step, **PND-1186** effectively disrupts the downstream signaling cascades that promote the cytoskeletal rearrangements and changes in cell adhesion necessary for cell motility and invasion.

Quantitative Efficacy of PND-1186

The potency of **PND-1186** has been demonstrated across various cancer cell lines, primarily in breast and ovarian cancer models. The following tables summarize the key quantitative data from preclinical studies.

Parameter	Value	Context	Source
IC50	1.5 nM	Recombinant FAK (in vitro)	[1] [2] [4] [5]
IC50	~100 nM (~0.1 µM)	FAK in breast carcinoma cells (cell-based assay)	[1] [2] [4] [5] [6]

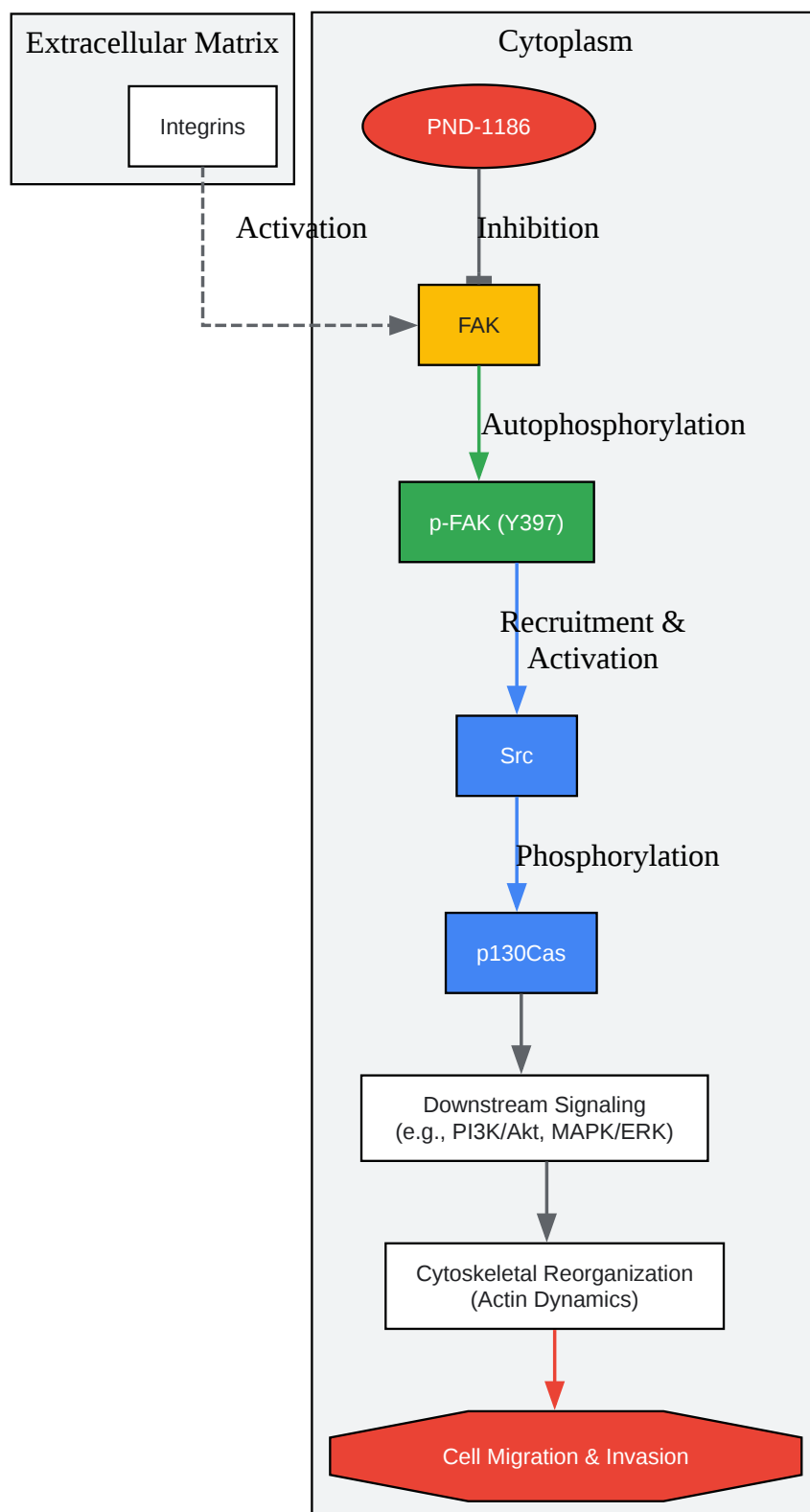
Table 1: In Vitro and Cell-Based Potency of **PND-1186**

Cell Line	Assay	PND-1186 Concentration	Observed Effect	Source
4T1 Murine Breast Carcinoma	FAK Phosphorylation (pY397)	0.1 to 1.0 μ M	Dose-dependent inhibition of FAK Tyr-397 phosphorylation.	[2][5]
4T1 Murine Breast Carcinoma	Cell Motility	0.1 to 1.0 μ M	Dose-dependent inhibition of cell movement.	[7]
4T1 Murine Breast Carcinoma	Spheroid Growth	0.1 μ M	Inhibition of spheroid growth and FAK-p130Cas phosphorylation in suspension.	[5][6]
MDA-MB-231 Human Breast Carcinoma	Tumor Growth & Metastasis (in vivo)	0.5 mg/ml in drinking water	Prevention of tumor growth and metastasis.	[7]
ID8 Murine Ovarian Carcinoma	Apoptosis (in 3D culture)	0.1 μ M	Promotion of apoptosis.	[2]

Table 2: Effects of **PND-1186** on Cancer Cell Lines

Signaling Pathway of PND-1186 Action

The inhibitory effect of **PND-1186** on FAK initiates a cascade of downstream events that ultimately impair cell migration and invasion. The following diagram illustrates this signaling pathway.



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PND-1186 inhibits FAK autophosphorylation and downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to assess the impact of **PND-1186** on cancer cell migration and invasion.

Transwell Migration and Invasion Assay

This assay is used to quantify the chemotactic motility of cancer cells. For invasion assays, a layer of extracellular matrix (Matrigel) is added to the transwell insert, requiring cells to degrade the matrix to migrate.

Materials:

- 24-well plate with transwell inserts (8.0 μm pore size)
- Matrigel Basement Membrane Matrix (for invasion assay)
- Serum-free cell culture medium
- Cell culture medium with chemoattractant (e.g., 10% FBS)
- **PND-1186** stock solution
- Phosphate-Buffered Saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde or methanol)
- Staining solution (e.g., 0.1% Crystal Violet)
- Cotton swabs

Protocol:

- Preparation of Inserts (for Invasion Assay):
 - Thaw Matrigel on ice overnight.
 - Dilute Matrigel with cold, serum-free medium (typically 1:3 to 1:5).

- Add 50-100 μ L of the diluted Matrigel solution to the upper chamber of the transwell inserts.
- Incubate at 37°C for at least 2-4 hours to allow the Matrigel to solidify.
- Cell Preparation:
 - Culture cancer cells to 70-80% confluency.
 - Starve the cells in serum-free medium for 12-24 hours prior to the assay.
 - Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of **PND-1186** or vehicle control.
- Assay Setup:
 - Add 600 μ L of medium containing a chemoattractant to the lower wells of the 24-well plate.
 - Seed 1×10^5 to 5×10^5 cells in 200 μ L of serum-free medium (with **PND-1186** or vehicle) into the upper chamber of the inserts.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 12-48 hours, depending on the cell type.
- Staining and Quantification:
 - After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane with the fixation solution for 15-20 minutes.
 - Wash the inserts with PBS.
 - Stain the cells with Crystal Violet for 20-30 minutes.
 - Gently wash the inserts with water to remove excess stain.
 - Allow the inserts to air dry.

- Visualize and count the migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells.

Materials:

- 6-well or 12-well plates
- p200 pipette tip or a specialized wound healing insert
- Cell culture medium
- **PND-1186** stock solution
- Microscope with a camera

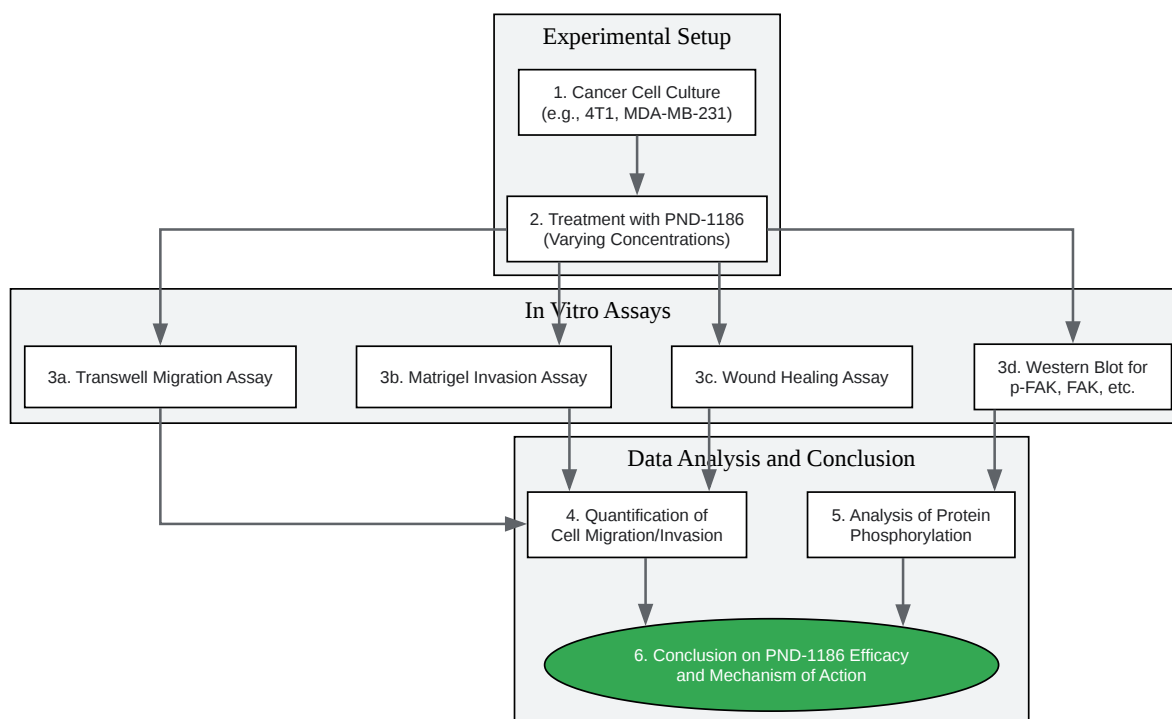
Protocol:

- Cell Seeding:
 - Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
- Creating the "Wound":
 - Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
 - Wash the wells gently with PBS to remove detached cells.
- Treatment:
 - Replace the medium with fresh medium containing the desired concentrations of **PND-1186** or vehicle control.
- Image Acquisition and Analysis:

- Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
- Measure the width of the scratch at different points for each time point and treatment condition.
- Calculate the percentage of wound closure over time to quantify cell migration.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the effects of **PND-1186** on cancer cell migration.



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- To cite this document: BenchChem. [PND-1186: A Potent Inhibitor of Cancer Cell Migration and Invasion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684527#pnd-1186-s-effect-on-cancer-cell-migration-and-invasion]

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